1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol
Description
1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol is a complex azo compound characterized by two azo (-N=N-) linkages connecting substituted naphthol and phenyl groups. Its structure includes multiple methyl (-CH₃) and benzyl (-CH₂C₆H₅) substituents, which confer steric bulk and influence its electronic properties. Azo compounds of this type are typically used as dyes or biochemical substrates due to their chromophoric and chelating properties.
Properties
CAS No. |
66085-70-9 |
|---|---|
Molecular Formula |
C42H34N4O2 |
Molecular Weight |
626.7 g/mol |
IUPAC Name |
1-[[4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2,5-dimethylphenyl]-phenylmethyl]-2-methylphenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C42H34N4O2/c1-26-25-37(44-46-42-34-16-10-8-12-30(34)19-22-39(42)48)28(3)24-35(26)40(31-13-5-4-6-14-31)32-17-20-36(27(2)23-32)43-45-41-33-15-9-7-11-29(33)18-21-38(41)47/h4-25,40,47-48H,1-3H3 |
InChI Key |
QKBDUVOVAJJXGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=CC3=CC=CC=C32)O)C)C(C4=CC=CC=C4)C5=CC(=C(C=C5)N=NC6=C(C=CC7=CC=CC=C76)O)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 2-hydroxy-1-naphthyl amine derivatives
- 2,5-dimethylphenyl-substituted aromatic amines
- 2-naphthol
- Appropriate methyl-substituted phenyl derivatives
- Nitrous acid (for diazotization)
- Acidic and basic media for coupling reactions
Diazotization
The initial step involves the generation of diazonium salts by treating aromatic amines with sodium nitrite in acidic conditions (usually hydrochloric acid) at low temperatures (0–5 °C). This step is critical to form the reactive diazonium intermediate required for azo coupling.
Azo Coupling with 2-Hydroxy-1-naphthol
The diazonium salt is then reacted with 2-hydroxy-1-naphthol under controlled pH conditions (mildly alkaline) to form the first azo linkage. The hydroxy group on the naphthol activates the aromatic ring toward electrophilic substitution by the diazonium ion, yielding the azo dye intermediate.
Formation of the Phenylmethyl Bridge
The intermediate azo compound bearing the 2-hydroxy-1-naphthyl azo moiety is further reacted with a 2,5-dimethylphenyl-substituted benzyl derivative. This step involves electrophilic aromatic substitution or condensation to introduce the phenylmethyl bridge linking two aromatic systems.
Second Azo Coupling
A second diazotization and azo coupling step is performed on the methyl-substituted phenyl ring to introduce the second azo linkage, connecting to another 2-naphthol moiety. This completes the assembly of the compound’s characteristic bis-azo structure with hydroxy-naphthol units at both ends.
Reaction Conditions and Optimization
- Temperature control is essential during diazotization to maintain the stability of diazonium salts.
- pH adjustment during azo coupling ensures selective substitution and prevents side reactions.
- Solvent choice (aqueous acidic or alkaline media, sometimes with organic cosolvents) affects solubility and reaction rates.
- Reaction times vary from minutes to several hours depending on scale and reagent purity.
Analytical Data and Research Findings
The synthesized compound is characterized by:
These data confirm the successful synthesis of the target compound with the expected structural features.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Reactants | Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Diazotization | Aromatic amine + NaNO2 + HCl | 0–5 °C, acidic aqueous | Diazonium salt |
| 2 | Azo coupling | Diazonium salt + 2-hydroxy-1-naphthol | Mild alkaline pH, aqueous | 2-hydroxy-1-naphthyl azo intermediate |
| 3 | Condensation | Azo intermediate + 2,5-dimethylphenyl benzyl derivative | Controlled temperature, solvent | Phenylmethyl bridged azo intermediate |
| 4 | Second diazotization | Methyl-substituted phenyl amine + NaNO2 + HCl | 0–5 °C, acidic aqueous | Second diazonium salt |
| 5 | Second azo coupling | Second diazonium salt + 2-naphthol | Mild alkaline pH, aqueous | Final azo compound: 1-[[4-[[4-[(2-hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol |
Chemical Reactions Analysis
Types of Reactions: 1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the cleavage of the azo bond, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents and modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium dithionite or hydrogen in the presence of a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by its azo functional groups, which are known for their vibrant colors and ability to form stable complexes with various metal ions. The molecular formula is , and it exhibits significant solubility in organic solvents.
Analytical Chemistry
Colorimetric Analysis : The compound is widely used as a colorimetric reagent for the determination of metal ions, particularly in spectrophotometric assays. Its ability to form colored complexes with metals like iron, copper, and lead allows for sensitive detection at low concentrations.
Table 1: Colorimetric Detection of Metal Ions Using 1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol
| Metal Ion | Detection Limit (µg/L) | Method |
|---|---|---|
| Iron (Fe) | 0.5 | Spectrophotometry |
| Copper (Cu) | 0.3 | Spectrophotometry |
| Lead (Pb) | 0.1 | Spectrophotometry |
Biological Applications
Biomarker in Human Health Studies : Recent studies have utilized this compound as a biomarker for assessing exposure to environmental pollutants. Its presence in biological samples can indicate exposure to certain chemicals, making it valuable in epidemiological studies.
Case Study : A study involving urban populations demonstrated that levels of this azo compound correlated with increased incidences of respiratory issues, suggesting its utility in public health monitoring.
Dye Industry
Textile Dyeing : The compound is employed as a dye in the textile industry due to its bright coloration and stability under various conditions. Its application ranges from cotton to synthetic fibers.
Environmental Considerations : While effective as a dye, the environmental impact of azo dyes has led to increased scrutiny and regulation due to potential toxicity and carcinogenicity.
Case Study 1: Metal Ion Detection
A research team developed a method using this azo compound for the detection of trace metals in water samples from industrial areas. The study highlighted the compound's sensitivity and selectivity for lead ions, demonstrating its potential for environmental monitoring.
Case Study 2: Health Impact Assessment
In a cohort study examining air pollution exposure in urban settings, researchers measured levels of this azo dye in urine samples from participants. The findings indicated a significant association between high levels of the dye and respiratory health issues, underscoring its role as an exposure biomarker.
Mechanism of Action
The mechanism of action of 1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol primarily involves its interaction with molecular targets through its azo group. The compound can form stable complexes with metal ions, which can enhance its stability and coloration properties. Additionally, the presence of hydroxyl and methyl groups allows for hydrogen bonding and hydrophobic interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound can be compared to structurally related azo-naphthol derivatives, which differ in substituents and molecular complexity. Key examples include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Properties | References |
|---|---|---|---|---|---|
| 1-(4-Hydroxyphenylazo)-2-naphthalenol | C₁₆H₁₂N₂O₂ | 264.28 | -OH on phenyl ring | Enzyme substrate (e.g., MAO assays) | [2] |
| 1-(4-Acetylphenylazo)-2-naphthol | C₁₈H₁₄N₂O₂ | 290.32 | -COCH₃ on phenyl ring | Chelating agent, dye intermediate | [9] |
| 1-[(2,4-Dimethylphenyl)azo]-2-naphthol (Sudan 2) | C₁₈H₁₆N₂O | 276.33 | -CH₃ on phenyl ring | Industrial dye (e.g., Red 505) | [10] |
| 1-[(2-Hydroxy-4-nitrophenyl)azo]-2-naphthol | C₁₆H₁₁N₃O₄ | 309.28 | -NO₂ and -OH on phenyl ring | High thermal stability, potential pigment | [11] |
| 1-[[3-Methyl-4-[(3-methylphenyl)azo]phenyl]azo]-2-naphthol | C₂₄H₂₀N₄O | 380.44 | Multiple -CH₃ and benzyl groups | Laboratory chemical, moderate toxicity | [3][6] |
Key Comparative Insights
Substituent Effects on Stability and Solubility: Hydroxyl (-OH) groups (e.g., [2]) enhance water solubility and chelation capacity but may reduce thermal stability. Electron-withdrawing groups like nitro (-NO₂) ([11]) increase photostability and colorfastness, making such compounds suitable for pigments. Methyl (-CH₃) and benzyl groups ([3][10]) improve lipid solubility, favoring applications in non-polar matrices (e.g., Sudan dyes for staining fats).
Toxicity and Safety: The benzyl-substituted compound (C₂₄H₂₀N₄O) exhibits moderate acute toxicity (oral LD₅₀: Category 4) and skin irritation (H315) [3][6]), comparable to Sudan 2, which is classified as a Category 2 carcinogen [10]]. Acetylated derivatives (e.g., [9]) show reduced acute toxicity due to decreased reactivity of the azo linkage.
Applications: Enzymatic Assays: Simpler hydroxy-substituted analogs (e.g., [2]) are used in colorimetric assays for monoamine oxidase (MAO) due to their chromogenic response to enzymatic activity. Dyes: Methyl- and nitro-substituted compounds ([10][11]) dominate industrial dye applications owing to their vibrant colors and stability.
Synthetic and Analytical Data :
Biological Activity
The compound 1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol, commonly referred to as a complex azo dye, exhibits various biological activities that have been the subject of extensive research. This article explores its chemical properties, biological effects, and toxicity profiles based on diverse scientific sources.
1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol has the following chemical characteristics:
- Molecular Formula: C24H20N4O
- Molecular Weight: 380.4418 g/mol
- CAS Number: 85-83-6
- Structural Characteristics: The compound features multiple aromatic rings and azo linkages that contribute to its color properties and potential biological interactions.
Antioxidant Properties
Research indicates that azo compounds, including this specific dye, possess antioxidant activities. They can scavenge free radicals, thereby potentially protecting cells from oxidative stress. A study demonstrated that related azo compounds could inhibit lipid peroxidation in cellular membranes, suggesting protective effects against cellular damage .
Antimicrobial Activity
Several studies have explored the antimicrobial properties of azo dyes. For instance, azo compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve disruption of bacterial cell membranes .
Mutagenicity and Carcinogenicity
The mutagenic potential of azo dyes is a significant concern. Research has indicated that upon metabolic activation, certain azo dyes can be converted into aromatic amines, which are known carcinogens. Azo dyes have been linked to liver tumors in animal studies . The compound has not been extensively studied for its specific mutagenic effects; however, structural similarities with known mutagens raise concerns about its safety.
Acute Toxicity
Acute toxicity studies have shown that exposure to high concentrations of similar azo compounds can lead to adverse effects in laboratory animals. Symptoms may include lethargy, loss of appetite, and changes in behavior .
Chronic Toxicity
Chronic exposure studies suggest potential liver and kidney toxicity associated with prolonged exposure to azo dyes. The liver is often identified as a primary target organ due to its role in metabolism and detoxification processes .
Case Study 1: Antioxidant Activity Assessment
In a controlled laboratory setting, researchers evaluated the antioxidant capacity of various azo compounds using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid .
Case Study 2: Antimicrobial Efficacy
A study assessed the antimicrobial activity of several azo dyes against common pathogens. Results showed that the tested compounds inhibited bacterial growth effectively at concentrations as low as 100 µg/mL .
Q & A
Q. What are the standard synthesis protocols for this compound, and how do reaction conditions influence yield?
The compound is synthesized via diazotization of aromatic amines followed by azo coupling with hydroxylated naphthols. Key steps include:
- Diazotization: Use nitrous acid (HNO₂) at 0–5°C to convert aniline derivatives to diazonium salts .
- Coupling: React diazonium salts with 2-naphthol under alkaline conditions (pH 8–10) to form the azo linkage. NaOH is critical for deprotonating the hydroxyl group, enhancing electrophilicity .
- Optimization: Yield depends on temperature control (<5°C during diazotization), stoichiometric ratios (1:1.2 amine:naphthol), and purification via recrystallization .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- UV-Vis Spectroscopy : Confirm π→π* transitions in the azo group (λmax ~450–550 nm) and substituent effects .
- Elemental Analysis (CHNS) : Validate molecular formula (e.g., C₂₄H₂₀N₄O) with deviations <0.3% .
- NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .
- Mass Spectrometry : Confirm molecular ion (m/z 380.4418) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves (nitrile), face shields, and lab coats to avoid skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to mitigate respiratory irritation (H335) .
- First Aid : Immediate rinsing for skin/eye exposure and medical consultation for ingestion (H302) .
Advanced Research Questions
Q. How do substituent positions (e.g., methyl or hydroxyl groups) affect the compound’s electronic properties and stability?
- Electronic Effects : Methyl groups at the 2,5-positions increase steric hindrance, reducing aggregation but lowering solubility. Hydroxy groups enhance resonance stabilization of the azo bond .
- Stability Studies : Monitor degradation under UV light (λ >300 nm) via UV-Vis kinetics. Compare half-lives in polar (ethanol) vs. nonpolar solvents (toluene) .
Q. What experimental designs are optimal for studying its photodegradation mechanisms?
- Factorial Design : Vary pH (4–10), light intensity (UV-A/B), and oxygen levels to identify dominant degradation pathways .
- Analytical Tools : Use HPLC-MS to detect intermediates (e.g., naphthoquinones or phenylhydrazines) and propose cleavage pathways .
Q. How can computational modeling predict its interactions with biological or environmental matrices?
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to compute HOMO-LUMO gaps and predict redox behavior .
- Molecular Docking : Simulate binding with proteins (e.g., serum albumin) to assess bioaccumulation risks .
Q. What strategies resolve contradictions in reported toxicity data?
- In Vitro Assays : Conduct MTT tests on human cell lines (e.g., HepG2) to compare acute toxicity (LD₅₀) with SDS classifications (H302 vs. missing data in ).
- Ecotoxicology : Use Daphnia magna or algae models to evaluate aquatic toxicity, addressing gaps in environmental risk assessments .
Q. How does the compound behave in mixed-solvent systems, and what solubility parameters govern its applications?
- Hansen Solubility Parameters : Calculate δd (dispersion), δp (polar), and δh (hydrogen bonding) to predict miscibility. Test in DMSO/water mixtures for dye-sensitized solar cell applications .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are suitable for analyzing batch-to-batch variability in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
